Cas no 2227769-58-4 ((1S)-1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(5-Chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol derivative with a stereochemically defined (S)-configuration. Its structure incorporates a trifluoroethyl group and a substituted phenyl ring, featuring chloro, fluoro, and methoxy substituents, which enhance its utility in asymmetric synthesis and pharmaceutical applications. The presence of multiple fluorine atoms contributes to increased metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry. The compound’s well-defined stereochemistry ensures high enantioselectivity in reactions, while its functional groups offer versatility for further derivatization. It is particularly useful in the development of bioactive molecules, where precise control over stereochemistry and electronic properties is critical.
(1S)-1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol structure
2227769-58-4 structure
Product Name:(1S)-1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
CAS No:2227769-58-4
MF:C9H7ClF4O2
MW:258.597295999527
CID:6184495
PubChem ID:165697788
Update Time:2025-05-21

(1S)-1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
    • EN300-2007416
    • 2227769-58-4
    • Inchi: 1S/C9H7ClF4O2/c1-16-7-5(8(15)9(12,13)14)2-4(10)3-6(7)11/h2-3,8,15H,1H3/t8-/m0/s1
    • InChI Key: YVLJRCQTUCRMEU-QMMMGPOBSA-N
    • SMILES: ClC1C=C(C(=C(C=1)[C@@H](C(F)(F)F)O)OC)F

Computed Properties

  • Exact Mass: 258.0070698g/mol
  • Monoisotopic Mass: 258.0070698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.5Ų

(1S)-1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>

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Additional information on (1S)-1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

Chemical Profile of (1S)-1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227769-58-4)

The compound (1S)-1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol, identified by its CAS number 2227769-58-4, represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its complex aromatic and fluoroalkyl structure, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a chiral center at the (1S) configuration, makes this compound a promising candidate for further exploration in synthetic chemistry and pharmacological studies.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for fluorinated compounds due to their enhanced metabolic stability and bioavailability. The structural motif of 5-chloro-3-fluoro-2-methoxyphenyl is particularly noteworthy, as it combines the electron-withdrawing effects of chlorine and fluorine atoms with the electron-donating methoxy group. This unique arrangement not only influences the electronic properties of the molecule but also its interactions with biological targets. The introduction of fluorine atoms at the α-carbon position in the side chain further enhances the compound's lipophilicity and binding affinity, making it an attractive scaffold for drug design.

Current research in medicinal chemistry increasingly emphasizes the importance of stereochemistry in drug efficacy. The (1S) configuration of (1S)-1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol plays a crucial role in determining its biological activity. Studies have shown that enantiomeric purity significantly impacts pharmacokinetic profiles and therapeutic outcomes. The synthesis of this compound requires precise control over stereochemistry, often employing advanced catalytic methods such as asymmetric hydrogenation or chiral auxiliary-assisted strategies. These synthetic approaches not only ensure high enantiomeric excess but also contribute to the scalability of production processes.

The pharmacological potential of (1S)-1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol has been explored in several preclinical studies. Its structural features suggest possible interactions with enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions such as arthritis or autoimmune disorders. Additionally, the fluoroalkyl group may contribute to improved blood-brain barrier penetration, which is critical for treating neurological diseases. Preliminary computational studies have predicted favorable binding affinities for this compound with various biological targets, warranting further experimental validation.

Advances in spectroscopic techniques have enabled detailed characterization of this compound. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts corresponding to the aromatic ring protons, fluoroalkyl groups, and hydroxyl functionalities. Mass spectrometry confirms the molecular weight and fragmentation patterns consistent with its proposed structure. These analytical data are essential for verifying the identity and purity of synthetic intermediates and final products. High-resolution X-ray crystallography has also been employed to elucidate the three-dimensional structure of this compound, providing insights into its conformational preferences and intermolecular interactions.

The synthesis of complex molecules like (1S)-1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol often involves multi-step reactions requiring expertise in organic synthesis. Key steps include cross-coupling reactions to establish carbon-carbon bonds between the aromatic ring and fluoroalkyl side chain, followed by functional group transformations to introduce hydroxyl and other necessary substituents. Protecting group strategies may be employed to prevent unwanted side reactions during synthesis. Recent developments in flow chemistry have also shown promise in streamlining these synthetic processes, improving yields and reducing reaction times.

Environmental considerations are increasingly integral to pharmaceutical research. The use of green chemistry principles aims to minimize waste and hazardous byproducts throughout the synthesis process. Solvent selection plays a critical role in this context; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often preferred due to their efficiency in facilitating reactions while being less toxic than traditional alternatives like dichloromethane (DCM). Additionally, catalytic methods that employ recyclable catalysts or transition metals with low environmental footprints contribute to sustainable manufacturing practices.

Future directions for research on (1S)-1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-ol include exploring its derivatives to optimize pharmacological properties further. By modifying substituents on the aromatic ring or adjusting the length of the fluoroalkyl side chain, researchers can fine-tune bioactivity profiles. Structure-based drug design approaches leverage computational modeling to predict how small modifications will affect binding affinity and selectivity against biological targets. This rational design process accelerates the discovery pipeline by prioritizing promising candidates for experimental testing.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. Preclinical studies involving cell-based assays and animal models provide critical data on efficacy and safety before human trials can commence. Regulatory agencies closely monitor these studies to ensure compliance with guidelines set forth by organizations such as the U.S. Food and Drug Administration (FDA) or European Medicines Agency (EMA). Successful navigation through regulatory pathways ultimately determines whether a compound progresses from research to market approval.

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